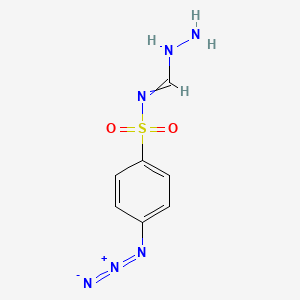
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide is a complex organic compound that features an azido group, a hydrazinylmethylidene group, and a benzene sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. One common approach includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline undergoes sulfonation to form sulfanilamide.
Azidation: Sulfanilamide is then reacted with sodium azide to introduce the azido group.
Hydrazinylmethylidene Formation: Finally, the hydrazinylmethylidene group is introduced through a condensation reaction with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent reaction control to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential antimicrobial properties.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide involves its ability to interact with various molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-Azidobenzene-1-sulfonamide: Lacks the hydrazinylmethylidene group but shares the azido and sulfonamide functionalities.
N-(Hydrazinylmethylidene)benzene-1-sulfonamide: Lacks the azido group but contains the hydrazinylmethylidene and sulfonamide functionalities.
特性
CAS番号 |
88609-02-3 |
|---|---|
分子式 |
C7H8N6O2S |
分子量 |
240.25 g/mol |
IUPAC名 |
N-amino-N'-(4-azidophenyl)sulfonylmethanimidamide |
InChI |
InChI=1S/C7H8N6O2S/c8-10-5-11-16(14,15)7-3-1-6(2-4-7)12-13-9/h1-5H,8H2,(H,10,11) |
InChIキー |
GCDICLCARAWOPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
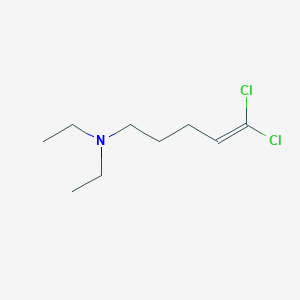
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)

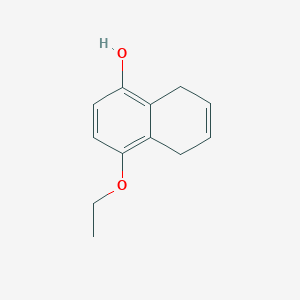
![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)
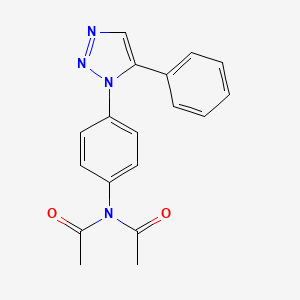
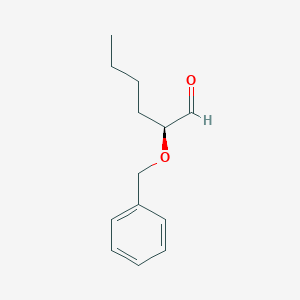
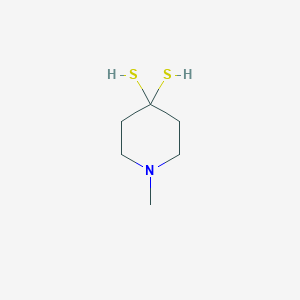
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
